Isotopic Purity and Mass Shift vs. Unlabeled Acetonitrile for LC-MS/MS Internal Standardization
Methyl-13C cyanide-15N (13CH3C15N) provides a defined mass shift of +2.01 Da over unlabeled acetonitrile (CH3CN, monoisotopic mass 41.02 Da) [1]. The commercial specification ensures isotopic purity of 99 atom % 13C and 98 atom % 15N, minimizing isotopic crosstalk and ensuring a clean +2 Da signal for LC-MS/MS internal standard workflows . In contrast, unlabeled acetonitrile cannot be used as an internal standard for itself due to lack of mass differentiation, while single-isotope labels offer only a +1 Da shift which may overlap with natural abundance 13C or 15N peaks, compromising quantification accuracy in complex biological matrices [2].
| Evidence Dimension | Molecular weight and mass shift for MS internal standard |
|---|---|
| Target Compound Data | Exact Mass: 43.026938829 Da; ΔMass from unlabeled: +2.01 Da [1] |
| Comparator Or Baseline | Unlabeled acetonitrile: Exact Mass 41.026549 Da [1]; Single-label 13C-acetonitrile: Exact Mass 42.03 Da |
| Quantified Difference | +2.01 Da vs. unlabeled; +1 Da advantage over single-isotope labeling |
| Conditions | High-resolution mass spectrometry (HRMS) and LC-MS/MS quantitative analysis in metabolomics |
Why This Matters
A definitive +2 Da mass shift eliminates spectral interference from naturally occurring isotopes, enabling accurate quantification of acetonitrile and its derivatives as internal standards in targeted metabolomics.
- [1] PubChem. (2026). Methyl-13C cyanide-15N (Compound Summary). CID 12198401. View Source
- [2] Xia, J., Sinelnikov, I. V., Han, B., & Wishart, D. S. (2019). Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS. Nature Protocols, 14(7), 1970–1990. View Source
